Superior Potency at the Progesterone Receptor (PR) Compared to Mifepristone
Lonaprisan demonstrates sub-nanomolar potency as a PR antagonist, exhibiting significantly higher affinity than the first-generation antiprogestin mifepristone. [1] In transactivation assays using neuroblastoma cells expressing human PR isoforms, Lonaprisan's IC50 values are in the low picomolar range, representing an increase in potency of several orders of magnitude. [1]
| Evidence Dimension | In vitro antagonist potency (IC50) at human progesterone receptor isoforms |
|---|---|
| Target Compound Data | IC50: 3.6 pM (PR-A) and 2.5 pM (PR-B) |
| Comparator Or Baseline | Mifepristone (RU-486): IC50 reported as approximately 0.4-1 nM (400-1000 pM) for PR in comparable cell-based assays. |
| Quantified Difference | Lonaprisan is approximately 100- to 400-fold more potent than mifepristone at the progesterone receptor. |
| Conditions | Transactivation assay in neuroblastoma cells expressing human PR-A or PR-B. |
Why This Matters
The substantially higher potency at the primary pharmacological target allows for the use of lower drug concentrations in vitro and may translate to lower effective doses in vivo, potentially reducing off-target liabilities.
- [1] Fuhrmann U, Hess-Stumpp H, Cleve A, Neef G, Schwede W, Hoffmann J, Fritzemeier KH, Chwalisz K. Synthesis and biological activity of a novel, highly potent progesterone receptor antagonist. J Med Chem. 2000 Dec 28;43(26):5010-6. View Source
